molecular formula C12H10FN5O B8596623 2-Fluoro-6-(3-methoxyanilino)purine CAS No. 1089014-47-0

2-Fluoro-6-(3-methoxyanilino)purine

Cat. No. B8596623
CAS RN: 1089014-47-0
M. Wt: 259.24 g/mol
InChI Key: KJBRXNXZODWCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anisiflupurin is a member of the class of 6-aminopurines that is 9H-purine substituted by fluoro and (3-methoxyphenyl)amino groups at positions 2 and 6, respectively. It is a plant growth regulator developed by Syngenta crop protection AG and an inhibitor of cytokinin oxidase/dehydrogenase 2. It has a role as a plant growth regulator and a cytokinin. It is a monomethoxybenzene, a member of 6-aminopurines and an organofluorine compound.

properties

CAS RN

1089014-47-0

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H10FN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18)

InChI Key

KJBRXNXZODWCMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared by the reaction of 2-fluoro-6-chloropurine (1.7 g; 0.01 mol), m-anisidine (1.23 g; 0.01 mol) and triethylamine (3.5 ml; 0.025 mol) in n-butanol (20 ml) at 90° C. for 4 hours. The reaction mixture was then cooled to the room temperature. The white precipitate was filtered off, rinsed with n-butanol (3×10 ml) and water (3×10 ml) and dried in the drying oven into constant weight. Yield: 5.55 g (61%) of yellowish crystalline powder. TLC (chloroform-methanol; 85:15): one single spot. HPLC purity: 99+%.
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1.7 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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